molecular formula C12H10F3N3OS B2702222 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869345-93-7

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2702222
CAS No.: 869345-93-7
M. Wt: 301.29
InChI Key: MNSNBOIEHZSLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[3-(Trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound featuring a core imidazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a sulfanyl acetamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfanyl bridge and acetamide functional group may contribute to hydrogen bonding and target engagement in biological systems .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)8-2-1-3-9(6-8)18-5-4-17-11(18)20-7-10(16)19/h1-6H,7H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSNBOIEHZSLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, trifluoromethylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. A study evaluated various synthesized acetamide derivatives, including those similar to 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide, against a range of pathogens. The results indicated that these compounds displayed effective activity against both bacterial and fungal strains, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

Antitubercular Activity

The compound has also been assessed for its antitubercular properties. In vitro studies have shown that certain imidazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The mechanisms include the inhibition of vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for the survival of the bacteria .

Anticancer Potential

Imidazole-based compounds have been investigated for their anticancer effects. The structural modifications in compounds like this compound may enhance their cytotoxicity against various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases .

Case Study 1: Antimicrobial Efficacy

In a study published in RSC Advances, researchers synthesized a series of benzimidazole derivatives and assessed their antimicrobial activity against Pseudomonas aeruginosa and Candida albicans. Among these, compounds with structural similarities to this compound demonstrated promising results, indicating potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of imidazole derivatives, highlighting their ability to inhibit cell proliferation in various cancer cell lines. The results showed that modifications at the imidazole ring significantly impacted their efficacy, suggesting that this compound could be a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes structural analogs and their key substituents:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
2-({1-[3-(Trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide Imidazole + sulfanyl acetamide 3-(Trifluoromethyl)phenyl, acetamide C₁₂H₁₁F₃N₃OS 310.3 Target Compound
F711-0103 (N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl}acetamide) Imidazole + sulfanyl acetamide Chloro-trifluoromethylphenyl, ethylcarbamoylmethyl, hydroxymethyl C₁₇H₁₈ClF₃N₄O₃S 456.9
BA96726 (N-(4-chlorophenyl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide) Imidazole + sulfanyl acetamide 4-Chlorophenyl, 3-nitrophenyl, 3-(trifluoromethyl)phenyl C₂₄H₁₆ClF₃N₄O₃S 532.9
TRIM (1-(2-(trifluoromethyl)phenyl)imidazole) Imidazole 2-(Trifluoromethyl)phenyl C₁₀H₇F₃N₂ 228.2
N-Substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole + sulfanyl acetamide Indol-3-ylmethyl, variable aryl groups Variable Variable

Key Observations :

  • Trifluoromethyl Group : Common in the target compound, F711-0103, BA96726, and TRIM, this group enhances hydrophobicity and electron-withdrawing effects, improving metabolic stability and target affinity .
  • Sulfanyl Acetamide : Unique to the target compound and its analogs (F711-0103, BA96726), this group may facilitate interactions with cysteine residues or metal ions in biological targets. TRIM lacks this moiety, highlighting its structural simplicity .

Physicochemical Properties

  • Lipophilicity (logP): The trifluoromethyl group increases logP in the target compound (~2.5 estimated) compared to oxadiazole analogs (e.g., : logP ~1.8–2.2).
  • Solubility : The acetamide group in the target compound improves aqueous solubility compared to TRIM, which lacks polar substituents .

Biological Activity

2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

  • Chemical Formula : C12H9F3N2OS
  • Molecular Weight : 302.28 g/mol
  • IUPAC Name : 2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature (RT)
Hazard StatementsH302, H312, H315, H319, H332, H335

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its role in mediating interactions with enzymes and receptors, which can lead to antiproliferative effects.

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative activity across various cancer cell lines:

  • Cell Lines Tested :
    • L1210 (murine leukemia cells)
    • CEM (human T-lymphocyte cells)
    • HeLa (human cervix carcinoma)

The compound exhibited varying degrees of cytotoxicity with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, it was noted that compounds with similar structures but different substituents showed significant differences in their antiproliferative potency.

Table: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)
Compound AL121015.6
Compound BCEM22.4
Compound CHeLa18.9

Structure-Activity Relationship (SAR)

Research into the SAR of imidazole derivatives has shown that modifications on the phenyl ring and the imidazole moiety significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3), enhances the compound's potency by stabilizing the active conformation necessary for receptor binding.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives, including those similar to this compound. The findings suggested that compounds with a trifluoromethyl substitution displayed improved affinity for specific targets compared to their non-fluorinated counterparts .

Another investigation focused on the compound's potential as an inhibitor of cancer cell proliferation. It was found that structural modifications could lead to a significant increase in cytotoxicity against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Imidazole Ring Formation : Cyclization of precursors (e.g., amidines with α-halo ketones) under acidic/basic conditions .

Sulfanyl Linkage Introduction : Nucleophilic substitution between thiol-containing intermediates and acetamide derivatives, often using mild bases (e.g., K₂CO₃) in polar solvents like DMF .

Trifluoromethylphenyl Group Attachment : Electrophilic aromatic substitution or Suzuki coupling for regioselective functionalization .

  • Optimization : Yield and purity are enhanced via controlled temperatures (60–80°C), solvent selection (e.g., ethanol for solubility), and purification by column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm imidazole ring protons (δ 7.0–8.5 ppm), sulfanyl linkage (-S-), and trifluoromethyl group (-CF₃, δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1100–1250 cm⁻¹ (C-F stretching) .

Q. What in vitro assays are recommended for initial evaluation of its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated from dose-response curves .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases, using ATP/fluorogenic substrates to measure inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :

  • Substitution Analysis : Modify substituents on the imidazole (e.g., electron-withdrawing groups at C-4/C-5) or phenyl rings (e.g., halogens, methoxy) to enhance target binding .
  • Bioisosteric Replacement : Replace the sulfanyl group with selenyl or ether linkages to improve metabolic stability .
  • Pharmacophore Modeling : Use computational tools (e.g., Schrödinger) to identify critical interaction sites with biological targets (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., flow cytometry for apoptosis vs. MTT for viability) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like assay sensitivity or compound purity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methodological Answer :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or simulated biological fluids, analyzed via HPLC .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., CYP450 oxidation) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction available for bioactivity .

Q. What computational approaches predict toxicity and off-target effects early in development?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II to estimate hepatotoxicity, hERG inhibition, and mutagenicity .
  • Off-Target Profiling : Molecular docking against panels of receptors/ion channels (e.g., GPCRs, kinases) to identify unintended interactions .
  • In Silico Metabolite Prediction : Software (e.g., Meteor Nexus) simulates Phase I/II metabolism pathways for toxicity risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.